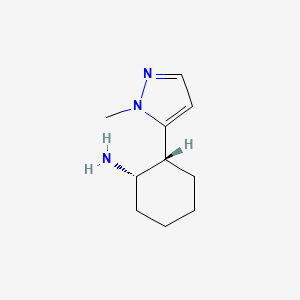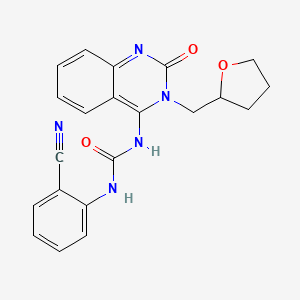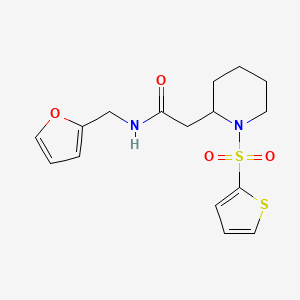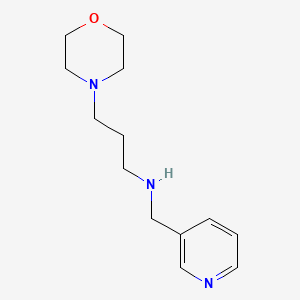![molecular formula C19H20FN5O2S B2656113 2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1040653-24-4](/img/structure/B2656113.png)
2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of fused triazole . Fused triazoles are a class of compounds that have found applications in various fields due to their interesting physicochemical and biological properties .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused ring system combining a triazole and a pyridazine . It also has a cyclohexylthio, a fluoro-phenyl, and an acetamide group attached to it.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and pyridazine rings, as well as the other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Fused triazoles like [1,2,4]triazolo[4,3-b]pyridazine are known for their superior thermostability .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
a. 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors: 1,2,4-Triazolo[4,3-a]pyridines have been investigated as inhibitors of 11β-HSD-1 , an enzyme involved in the conversion of inactive cortisone to active cortisol. Dysregulation of this enzyme is associated with metabolic disorders, making it a potential target for treating conditions such as obesity, diabetes, and hypertension .
b. P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors: These compounds also exhibit inhibitory activity against P38α MAP kinase , a key player in cellular stress responses and inflammation. Modulating P38α activity may have therapeutic implications for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
c. Antimalarial Agents: Notably, 1,2,4-triazolo[4,3-a]pyridines have demonstrated efficacy as antimalarial agents. Their unique structural features make them promising candidates for combating malaria, a disease caused by Plasmodium parasites transmitted through mosquito bites .
Coordination Chemistry
These compounds find applications in coordination chemistry due to their ability to form stable complexes with metal ions. Researchers explore their potential as ligands for metal-based catalysts, sensors, and materials with tailored properties .
Material Chemistry
1,2,4-Triazolo[4,3-a]pyridines contribute to material science by serving as building blocks for functional materials. Their incorporation into polymers, nanoparticles, and supramolecular assemblies can lead to novel materials with desirable properties, such as conductivity, luminescence, or drug delivery capabilities .
Energetic Materials
While not explicitly mentioned in the literature, the presence of nitrogen atoms in the triazolo[4,3-a]pyridine scaffold suggests potential applications in energetic materials. Further research could explore their use as components in propellants, explosives, or pyrotechnics .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c20-13-6-8-14(9-7-13)21-17(26)12-24-19(27)25-16(22-24)10-11-18(23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNHRFNUSGVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

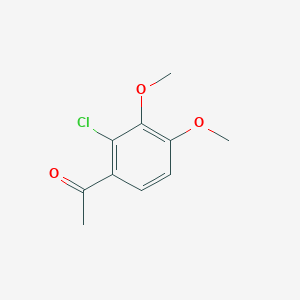
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
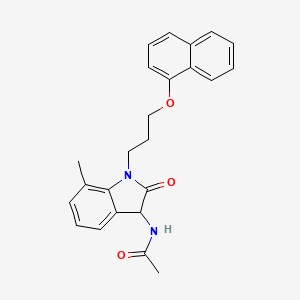
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
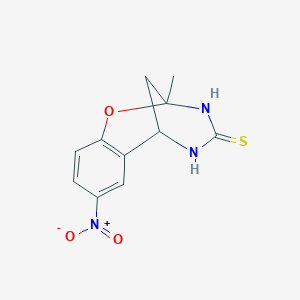
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
